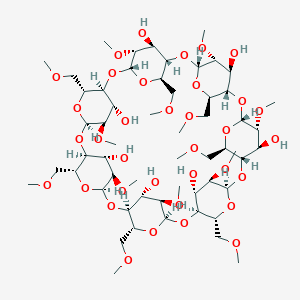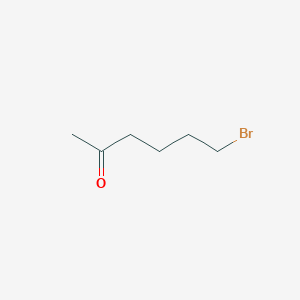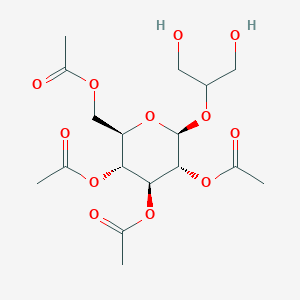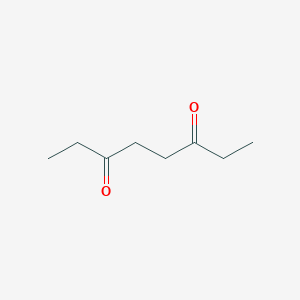
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
Overview
Description
Hydroferulic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O4. It is a derivative of ferulic acid and is classified as a phenolic compound. Hydroferulic acid is known for its antioxidant properties and is a major metabolite of curcumin, a compound found in turmeric .
Mechanism of Action
Target of Action
The primary target of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, also known as hydroferulic acid, is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes.
Mode of Action
Hydroferulic acid interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in the modulation of the inflammatory response, which can have various downstream effects.
Biochemical Pathways
Hydroferulic acid affects the prostaglandin-E2 pathway, which is involved in inflammation and pain perception. By inhibiting the production of prostaglandin E2, hydroferulic acid can potentially reduce inflammation and pain .
Pharmacokinetics
The pharmacokinetics of hydroferulic acid involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydroferulic acid and its conjugates are detected in the bloodstream within 15 minutes . It undergoes rapid metabolism and is distributed to various organs, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .
Result of Action
The inhibition of prostaglandin E2 production by hydroferulic acid can lead to a reduction in inflammation and pain. Additionally, hydroferulic acid has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .
Action Environment
The action of hydroferulic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the conversion of dietary polyphenols into hydroferulic acid . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of hydroferulic acid.
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxy-3-methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical and molecular mechanisms
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroferulic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation of ferulic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, hydroferulic acid is often produced through the biotransformation of ferulic acid using microbial fermentation. Specific strains of bacteria or fungi are employed to convert ferulic acid into hydroferulic acid under controlled conditions. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Hydroferulic acid undergoes various chemical reactions, including:
Oxidation: Hydroferulic acid can be oxidized to form vanillic acid.
Reduction: It can be reduced to form dihydroferulic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products Formed
Vanillic acid: Formed through oxidation.
Dihydroferulic acid: Formed through reduction.
Esters and ethers: Formed through substitution reactions.
Scientific Research Applications
Hydroferulic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a metabolite in human gut microflora and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of cosmetics and food additives due to its antioxidant activity.
Comparison with Similar Compounds
Hydroferulic acid is similar to other phenolic compounds, such as:
Ferulic acid: The parent compound of hydroferulic acid, known for its antioxidant and anti-inflammatory properties.
Vanillic acid: An oxidation product of hydroferulic acid, also possessing antioxidant properties.
Caffeic acid: Another phenolic compound with similar antioxidant activities.
Hydroferulic acid is unique due to its specific structure, which allows it to act as a metabolite of curcumin and a precursor to vanillic acid. This unique metabolic pathway distinguishes it from other phenolic compounds .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQJTPHPSDZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150427 | |
| Record name | Dihydroferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-23-5 | |
| Record name | Dihydroferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroferulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROFERULIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydroferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)



